![molecular formula C17H14ClN3O2S B2918639 5-chloro-2-methoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391863-31-3](/img/structure/B2918639.png)

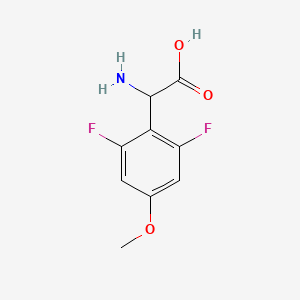

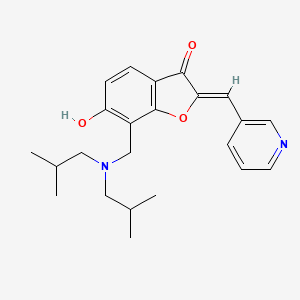

5-chloro-2-methoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-chloro-2-methoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide, also known as CTB, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. CTB is a thiadiazole derivative that has been synthesized using different methods.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research

This compound has been identified as an intermediate in the synthesis of glyburide , a medication used to treat type 2 diabetes. Its role in the synthesis process is crucial for the production of glyburide, which helps control blood sugar levels.

Organic Synthesis Building Block

As an organic building block, this compound provides a framework upon which more complex molecules can be constructed. Its unique structure allows for the introduction of various functional groups, facilitating the synthesis of a wide range of chemical entities for further research and development .

Pesticide Development

The structural similarity of this compound to other thiadiazole derivatives suggests potential applications in pesticide development. Thiadiazoles are known for their fungicidal and herbicidal properties, and this compound could be a precursor or active ingredient in new pesticide formulations .

Wirkmechanismus

Target of Action

It has been reported as an intermediate in the synthesis ofglyburide , a drug used in the treatment of type 2 diabetes . Glyburide primarily targets the sulfonylurea receptor 1 (SUR1) , which is a regulatory subunit of the ATP-sensitive potassium channels .

Mode of Action

This action leads to the depolarization of the beta cells in the pancreas, triggering the release of insulin .

Biochemical Pathways

The compound, being an intermediate in the synthesis of glyburide, is likely involved in the biochemical pathways related to insulin release and glucose regulation . Glyburide acts on the ATP-sensitive potassium channels in the pancreatic beta cells, leading to their closure. This results in cell depolarization and subsequent insulin release, which plays a crucial role in the regulation of blood glucose levels .

Pharmacokinetics

Glyburide is known to be well absorbed in the gastrointestinal tract and undergoes extensive metabolism in the liver . The bioavailability of the compound could be influenced by factors such as its absorption rate, distribution in the body, metabolism, and excretion .

Result of Action

As an intermediate in the synthesis of glyburide, it might contribute to the effects of glyburide, which include the stimulation of insulin release from the pancreatic beta cells and the reduction of blood glucose levels .

Action Environment

Factors such as ph, temperature, and the presence of other compounds could potentially affect its stability and efficacy .

Eigenschaften

IUPAC Name |

5-chloro-2-methoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O2S/c1-10-5-3-4-6-12(10)16-20-21-17(24-16)19-15(22)13-9-11(18)7-8-14(13)23-2/h3-9H,1-2H3,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFPDXHWBUGWPBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-2-methoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{2-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}prop-2-enoic acid hydrochloride](/img/structure/B2918557.png)

![methyl 2-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)benzoate](/img/structure/B2918559.png)

![[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl 2-fluoropyridine-3-carboxylate](/img/structure/B2918564.png)

![1-[(3,5-Dimethoxyphenyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2918565.png)

![[3-(Methoxymethyl)-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B2918573.png)

![N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B2918574.png)

![2-[(6-Chloro-3-nitropyridin-2-yl)amino]-4-methylpentanoic acid](/img/structure/B2918579.png)